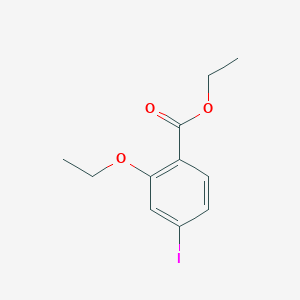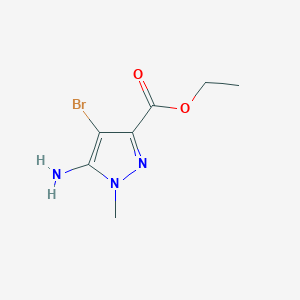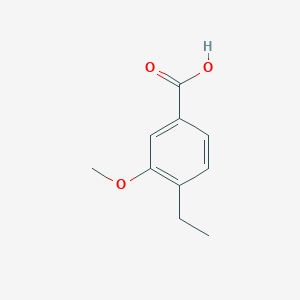
Tcs 2312 dihydrochloride
Übersicht
Beschreibung
TCS 2312 is a potent and selective checkpoint kinase 1 (chk1) inhibitor . It enhances the cell killing activity of Gemcitabine in breast and prostate cancer cell lines and displays antiproliferative effects in vitro .
Molecular Structure Analysis
The molecular weight of TCS 2312 is 412.48 and its molecular formula is C25H24N4O2 . It contains a total of 61 bonds, including 35 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 7 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, and 3 six-membered rings .Physical And Chemical Properties Analysis
TCS 2312 is soluble to 20 mM in DMSO . The compound should be stored at -80°C .Wissenschaftliche Forschungsanwendungen
1. Aquatic Toxicity Studies
Triclosan (TCS), a compound similar to Tcs 2312 dihydrochloride, has been studied for its aquatic toxicity. It was found not toxic to wastewater microorganisms at concentrations less than aqueous solubility. However, it exhibited toxicity to various aquatic organisms such as algae, invertebrates, and fish, indicating the potential environmental impact of TCS and similar compounds (Orvos et al., 2002).
2. Environmental Fate and Removal
The fate and removal of triclosan in wastewater treatment systems provide insights into the behavior of similar compounds in environmental systems. Triclosan's biodegradation and removal were found to be significant in activated sludge, suggesting the potential for similar compounds to be managed effectively in wastewater treatment systems (McAvoy et al., 2002).
3. Photocatalytic Reactions
The photocatalytic reactions of trichloroethylene, a compound structurally related to Tcs 2312 dihydrochloride, reveal the potential for photocatalysis as a remediation strategy. Various intermediates were identified under UV light irradiation, suggesting a pathway for the degradation of similar compounds in the environment (Wang et al., 2002).
4. Advanced Oxidation Processes
The electro-oxidation of aqueous samples of TCS highlights the effectiveness of advanced oxidation technologies in degrading bio-recalcitrant compounds. This study could inform the application of similar oxidation processes to compounds like Tcs 2312 dihydrochloride (Solá-Gutiérrez et al., 2019).
5. Risk Assessment and Health Impact
A comprehensive review of the health risks associated with trichloroethylene, similar in structure to Tcs 2312 dihydrochloride, provides valuable insights into potential human health impacts. This includes its metabolism, toxicity, and the varying perspectives on its risks (Jollow et al., 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[4-[3-[4-[(cyclopropylamino)methyl]anilino]-1H-pyrazol-5-yl]phenyl]benzene-1,3-diol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2.2ClH/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19;;/h1-8,11-14,19,26,30-31H,9-10,15H2,(H2,27,28,29);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYWZZGPMOCTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)NC3=NNC(=C3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719339 | |
| Record name | (1Z,4'Z)-4'-(5-{4-[(Cyclopropylamino)methyl]anilino}-1,2-dihydro-3H-pyrazol-3-ylidene)-2-hydroxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136068413 | |
CAS RN |
838823-32-8 | |
| Record name | (1Z,4'Z)-4'-(5-{4-[(Cyclopropylamino)methyl]anilino}-1,2-dihydro-3H-pyrazol-3-ylidene)-2-hydroxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Benzyloxy-11-chlorodibenzo[b,f[[1,4]thiazepine](/img/structure/B1498311.png)




![Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1498319.png)


![1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone](/img/structure/B1498326.png)

